2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde
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Overview
Description
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. The structure of this compound includes a benzofuran ring, a piperazine moiety, and an aldehyde functional group, which contribute to its unique properties and reactivity .
Preparation Methods
The synthesis of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like ethyl bromoacetate in the presence of a base such as sodium carbonate.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the benzofuran intermediate with 1-(2-chloroethyl)-4-methylpiperazine under suitable conditions.
Chemical Reactions Analysis
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde has several scientific research applications, including:
Biological Studies: This compound can be used as a probe to study various biological processes and pathways, given its ability to interact with specific molecular targets.
Industrial Applications: The unique chemical properties of this compound make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity . The benzofuran ring can also participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as:
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carboxylic acid: This compound differs by having a carboxylic acid group instead of an aldehyde group, which affects its reactivity and biological activity.
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-methanol: This compound has a primary alcohol group instead of an aldehyde group, leading to different chemical and biological properties.
Properties
CAS No. |
919088-07-6 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C16H20N2O2/c1-17-6-8-18(9-7-17)5-4-15-11-14-10-13(12-19)2-3-16(14)20-15/h2-3,10-12H,4-9H2,1H3 |
InChI Key |
SYEIZXRZACJARV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC3=C(O2)C=CC(=C3)C=O |
Origin of Product |
United States |
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